3,3'-Biisoquinoline, 5,5',6,6',7,7',8,8'-octahydro-1,1'-bis(methylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Biisoquinoline, 5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bis(methylsulfonyl)- is a complex organic compound that belongs to the class of biisoquinolines This compound is characterized by its unique structure, which includes two isoquinoline units connected by a central bond and substituted with methylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Biisoquinoline, 5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bis(methylsulfonyl)- typically involves the reaction of appropriate isoquinoline derivatives under specific conditions. One common method involves the Ullmann reaction, where bis(1-haloisoquinolines) are reacted to form the biisoquinoline structure . The reaction conditions often include the use of copper catalysts and high temperatures to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,3’-Biisoquinoline, 5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bis(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
3,3’-Biisoquinoline, 5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bis(methylsulfonyl)- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3,3’-Biisoquinoline, 5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bis(methylsulfonyl)- involves its interaction with molecular targets through coordination bonds. The biisoquinoline structure allows it to act as a bidentate ligand, forming stable complexes with metal ions. These complexes can then participate in various catalytic processes, facilitating chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1,1’-Biisoquinoline: A simpler biisoquinoline without the methylsulfonyl groups.
5,5’,6,6’,7,7’,8,8’-Octahydro-1,1’-bi-2-naphthol: Another biisoquinoline derivative with different substituents.
3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthalenediol: A similar compound with bromine substituents.
Uniqueness
The presence of methylsulfonyl groups in 3,3’-Biisoquinoline, 5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bis(methylsulfonyl)- imparts unique chemical properties, such as increased solubility and reactivity. These properties make it a valuable compound for specific applications in catalysis and material science.
Properties
CAS No. |
287102-80-1 |
---|---|
Molecular Formula |
C20H24N2O4S2 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-methylsulfonyl-3-(1-methylsulfonyl-5,6,7,8-tetrahydroisoquinolin-3-yl)-5,6,7,8-tetrahydroisoquinoline |
InChI |
InChI=1S/C20H24N2O4S2/c1-27(23,24)19-15-9-5-3-7-13(15)11-17(21-19)18-12-14-8-4-6-10-16(14)20(22-18)28(2,25)26/h11-12H,3-10H2,1-2H3 |
InChI Key |
CNKBELNNPXLYDZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C2CCCCC2=CC(=N1)C3=NC(=C4CCCCC4=C3)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.